N1-(3,4-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Description

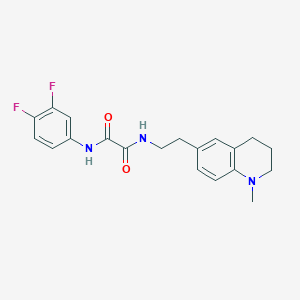

This oxalamide derivative features a central ethanediamide (oxalamide) backbone substituted with two distinct groups:

- N1-Terminus: A 3,4-difluorophenyl ring, which introduces electron-withdrawing fluorine atoms at meta and para positions. This modification enhances metabolic stability and influences binding interactions in biological systems.

- N2-Terminus: A 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl chain. The tetrahydroquinoline moiety contributes rigidity and lipophilicity, while the ethyl linker balances steric effects and conformational flexibility.

Properties

IUPAC Name |

N'-(3,4-difluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N3O2/c1-25-10-2-3-14-11-13(4-7-18(14)25)8-9-23-19(26)20(27)24-15-5-6-16(21)17(22)12-15/h4-7,11-12H,2-3,8-10H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNMFPNCFPIMCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3,4-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Molecular Characteristics

The compound is characterized by its unique structural features:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H22F2N4O2 |

| Molecular Weight | 373.404 g/mol |

| CAS Number | Not available |

The biological activity of this compound is believed to involve several mechanisms:

- Cell Cycle Arrest and Apoptosis : Similar compounds have shown the ability to induce cell cycle arrest and apoptosis in various cancer cell lines such as A549 (lung adenocarcinoma), HeLa (cervical carcinoma), and MCF-7 (breast cancer) cells.

- Receptor Modulation : The compound may interact with various receptors, including P2X7 receptors involved in inflammatory responses and pain signaling pathways.

Biological Activity

Research indicates that this compound may exhibit significant biological activities:

- Anticancer Activity : Compounds with a tetrahydroquinoline structure have demonstrated efficacy against multiple human cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of signaling pathways critical for tumor growth.

Comparative Analysis with Similar Compounds

Several structurally similar compounds have been studied for their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(2-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | Similar oxalamide structure with fluorinated phenyl group | Anticancer activity |

| N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | Fluorination at para position | Potential neuroprotective effects |

| N1-(3-chlorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | Chlorinated phenyl group | Antimicrobial properties |

Inhibition of HDACs

One notable study highlighted that derivatives containing difluoromethyl groups exhibit high selectivity for histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases. This selectivity suggests that compounds like this compound could be developed as targeted therapies with reduced side effects compared to non-selective HDAC inhibitors .

Restoration of Wnt Signaling

Another investigation explored small-molecule inhibitors that could restore Wnt signaling disrupted by Notum. Such compounds hold therapeutic potential in diseases where Wnt signaling is critical .

Comparison with Similar Compounds

Key Observations

Fluorine Substitution Patterns :

- The 3,4-difluorophenyl group in the target compound optimizes electronic effects and steric profile compared to 2,5-difluoro () or 4-fluoro () analogs. Fluorine’s electronegativity may enhance binding to polar regions of target proteins.

- Replacement of fluorine with chlorine () increases molecular weight and lipophilicity but may introduce off-target interactions.

Tetrahydroquinoline Modifications: The 1-methyl group in the target compound reduces oxidation susceptibility compared to analogs with longer alkyl chains (e.g., 1-propyl in ).

Linker and Terminal Group Flexibility :

- Ethyl linkers (common in all compounds) balance conformational freedom and rigidity. Bulkier substituents (e.g., piperidinyl in ) may restrict binding to sterically sensitive targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.